![molecular formula C9H11ClF3NS B3007904 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride CAS No. 1373865-55-4](/img/structure/B3007904.png)
1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related sulfanyl compounds involves the reaction of difluorodiphenylsulfone with tris(4-hydroxyphenyl)ethane in DMSO, with variations in feed ratio and concentration affecting the solubility and molecular weight of the resulting poly(ether sulfone)s . Although the exact synthesis of 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride is not detailed, similar synthetic strategies could potentially be applied, with the appropriate amine and sulfanyl chloride precursors.
Molecular Structure Analysis
The molecular structure of related sulfanyl compounds, such as 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane, has been determined to form a three-dimensional network structure through various intermolecular interactions . While the specific molecular structure of 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride is not provided, it is likely that it would also exhibit a complex network of interactions, potentially including hydrogen bonding and other non-covalent interactions.
Chemical Reactions Analysis
The papers do not provide specific reactions for 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride. However, sulfanyl groups in similar compounds participate in reactions that form three-dimensional networks, which are stabilized by various non-covalent interactions such as C-H···N and C-H···S interactions . These interactions are crucial in the formation of polymorphs and can influence the physical properties of the compounds.
Physical and Chemical Properties Analysis
The physical properties of related sulfanyl compounds include broad molecular weight distributions and the presence of two glass transitions, as indicated by DSC heating curves . The chemical properties are influenced by the presence of sulfanyl groups, which can engage in non-covalent interactions that contribute to the stability and reactivity of the compounds. The polymorphs of the hydrochloride salt of a related compound exhibit different three-dimensional networks and voids within the crystal structure . These properties are indicative of the complex behavior that sulfanyl-containing compounds can exhibit.
Scientific Research Applications
Electrophilic Trifluoromethylthiolation of Organic Compounds
Compounds containing the trifluoromethylthiol group, such as "1,1,1‐Trifluoro‐N‐methyl‐N‐phenyl‐methanesulfenamide," are used as reagents for electrophilic trifluoromethylthiolation of organic compounds. This process allows for the introduction of the trifluoromethylthiol (SCF3) group into various organic molecules, enhancing their chemical properties for further applications in pharmaceuticals and materials science (Billard, 2014).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, such as "2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives," showcases another application of trifluoromethyl-containing compounds. These derivatives are synthesized through a series of reactions involving phosphorus sulfide and methyl iodide, leading to compounds with potential applications in medicinal chemistry and agrochemicals (Bradiaková et al., 2009).
Development of Sulfur- and Nitrogen-Containing Compounds
Research into the synthesis of sulfur- and nitrogen-containing compounds based on phenylthiourea and acetophenone derivatives highlights the potential for developing new drugs with antioxidant properties and effects on biological membranes. This research points to the versatility of trifluoromethyl-containing compounds in synthesizing biologically active molecules (Farzaliyev et al., 2020).
Alkoxide- and Hydroxide-Induced Nucleophilic Trifluoromethylation
A novel methodology for alkoxide- and hydroxide-induced nucleophilic trifluoromethylation using trifluoromethyl sulfone or sulfoxide has been developed. This technique represents a significant advancement in the efficient introduction of the trifluoromethyl group into a variety of substrates, opening new pathways for synthesizing trifluoromethylated organic compounds (Prakash, Hu, & Olah, 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-[3-(trifluoromethylsulfanyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NS.ClH/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQDNRNSLYKQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)SC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride |
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